1,5-Diethyl (2S)-2-[2-(1H-indol-3-YL)acetamido]pentanedioate
Description
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Properties
IUPAC Name |
diethyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-3-25-18(23)10-9-16(19(24)26-4-2)21-17(22)11-13-12-20-15-8-6-5-7-14(13)15/h5-8,12,16,20H,3-4,9-11H2,1-2H3,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTWZRWHIVAPAM-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,5-Diethyl (2S)-2-[2-(1H-indol-3-YL)acetamido]pentanedioate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.315 g/mol
- Density : 1.208 g/cm³
- Boiling Point : 517.6 °C at 760 mmHg
- LogP : 2.169 (indicating moderate lipophilicity)
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. The indole moiety is known for its role in modulating neurotransmitter systems and exhibiting anticancer properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antitumor effects.
- Receptor Modulation : The compound shows potential as a modulator of serotonin receptors, which could influence mood and anxiety disorders.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| HeLa | 12.8 | Inhibition of cell cycle progression |
| A549 | 20.5 | Disruption of mitochondrial function |
Neuroprotective Effects
The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential for treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
-
Study on Breast Cancer Cells :
- Researchers found that treatment with the compound led to a significant reduction in MCF-7 cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.
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Neuroprotection in Animal Models :
- In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting a protective effect on neuronal health.
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Inflammation Reduction :
- A study involving LPS-stimulated macrophages showed that the compound decreased TNF-alpha and IL-6 levels significantly, supporting its potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
